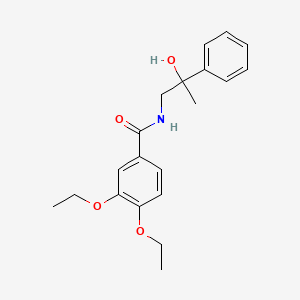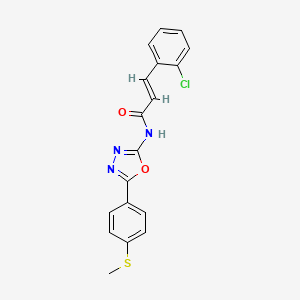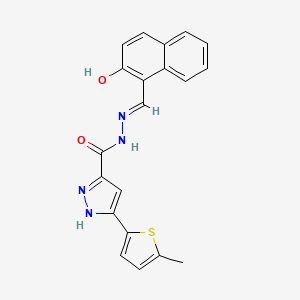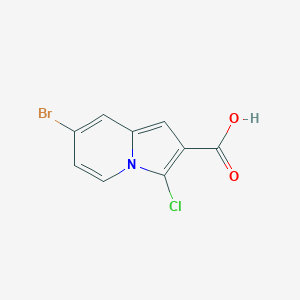
Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Microbial Degradation and Environmental Impact
Chlorimuron-ethyl, a compound with structural similarities, especially in terms of the sulfonyl and ethyl groups, has been investigated for its degradation by microbes such as Aspergillus niger in agricultural soil. This research highlights the environmental persistence and potential phytotoxicity of sulfonylurea herbicides and the microbial pathways involved in their breakdown, suggesting the importance of microbial transformation in mitigating the environmental impact of such compounds (Sharma et al., 2012).
Biodegradation and Pathway Elucidation
Further studies on chlorimuron-ethyl have delved into the optimization of biodegradation processes, identifying specific bacterial strains capable of degrading the herbicide and proposing biodegradation pathways. This research underscores the significance of microbial strategies in addressing the accumulation of persistent pollutants in the environment (Li et al., 2016).
Organic Synthesis and Medicinal Chemistry
Research in organic chemistry and medicinal chemistry has explored the synthesis of compounds with similar structural motifs for potential applications as antimicrobial agents. These studies demonstrate the versatility of these molecular structures in drug development and the synthesis of novel compounds with potential therapeutic benefits (Desai et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway involves several steps, including protection, substitution, and condensation reactions.", "Starting Materials": [ "Ethyl benzoate", "2-aminobenzoic acid", "2-mercaptoacetic acid", "3-chloro-4-methoxybenzenesulfonyl chloride", "6-oxo-1,6-dihydropyrimidine-2-thiol", "Triethylamine", "Dimethylformamide", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of 2-aminobenzoic acid with ethyl benzoate using sodium hydroxide and methanol to form ethyl 2-(2-carbomethoxybenzamido)benzoate", "Step 2: Substitution of the protected 2-aminobenzoic acid with 2-mercaptoacetic acid using triethylamine and dimethylformamide to form ethyl 2-(2-((2-carbomethoxybenzamido)methyl)thio)acetamido)benzoate", "Step 3: Condensation of the substituted compound with 3-chloro-4-methoxybenzenesulfonyl chloride using triethylamine and dimethylformamide to form ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate", "Step 4: Deprotection of the compound using hydrochloric acid and methanol to form the final product, Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate" ] } | |
Numéro CAS |
931942-79-9 |
Nom du produit |
Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate |
Formule moléculaire |
C22H20ClN3O7S2 |
Poids moléculaire |
537.99 |
Nom IUPAC |
ethyl 2-[[2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN3O7S2/c1-3-33-21(29)14-6-4-5-7-16(14)25-19(27)12-34-22-24-11-18(20(28)26-22)35(30,31)13-8-9-17(32-2)15(23)10-13/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28) |
Clé InChI |
BZVATFYENCKLOM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)

![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)
![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2962197.png)

![2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2962200.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2962209.png)
![7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2962210.png)